molecular formula C5H13ClN2O2S B2923180 N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride CAS No. 1312686-83-1

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride

Cat. No.: B2923180
CAS No.: 1312686-83-1
M. Wt: 200.68
InChI Key: XGRUMZMLFKHAFW-JEDNCBNOSA-N
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Description

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride (CAS: 1810074-78-2) is a chiral sulfonamide derivative featuring a pyrrolidine ring (5-membered nitrogen heterocycle) with a (3S)-stereochemical configuration. Its molecular formula is C6H15ClN2O2S (MW: ~214.5 g/mol), and it is widely used as an intermediate in pharmaceutical synthesis, notably in the development of histone methyltransferase inhibitors . The compound’s SMILES notation is CS(=O)(=O)NC1CCNC1, reflecting the sulfonamide group attached to the pyrrolidine ring. Its collision cross-section (CCS) for the [M+H]+ adduct is predicted to be 134.4 Ų, indicating moderate molecular compactness .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUMZMLFKHAFW-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312686-83-1
Record name N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride are not available within the provided search results, the available literature does offer some insight into its potential applications and the broader context of pyrrolidine compounds.

General Information
this compound is a chemical compound available from suppliers like Sigma-Aldrich and Enamine. Pyrrolidines, in general, are five-membered ring compounds containing one nitrogen atom and are valuable in synthesizing pharmaceuticals and other fine chemicals .

Potential Applications and Research Areas

  • Pharmaceutical Synthesis: Pyrrolidines are frequently used in the synthesis of various pharmaceuticals .
  • Orexin Receptor Agonists: Research indicates that pyrrolidine derivatives can be used in developing Orexin 2 receptor (OX2R) agonists for treating narcolepsy type 1 (NT1) . For example, TAK-994, an OX2R agonist, contains a pyrrolidine moiety in its structure: N-{(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluorobiphenyl-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide sesquihydrate .
  • AA Amyloidosis Research: N-terminal modifications and AA peptides are relevant in the development of AA amyloidosis .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: Pyrrolidine-3-carboxylic acid derivatives have been studied in the context of pyrazolo[1,5-a]pyrimidines . For example, (3S)-1-[4-[7-cyclopropyl-5-[(1R)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrazolo[1,5-a]pyrimidin-2-yl]-3-fluorophenyl]pyrrolidine-3-carboxylic acid .

Related Compounds

  • N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride: This is an enantiomer of this compound, also available from chemical suppliers .
  • Other Pyrrolidine Compounds: Various substituted pyrrolidines are used as building blocks in synthesizing complex molecules .

Mechanism of Action

The primary mechanism of action of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth.

Comparison with Similar Compounds

N-Methyl-N-[(3R)-Piperidin-3-yl]methanesulfonamide Hydrochloride

  • Structure : Features a piperidine ring (6-membered) instead of pyrrolidine, with an (3R)-configuration.
  • Molecular Formula : C7H17ClN2O2S (MW: 228.74 g/mol) .
  • Key Differences :
    • The larger piperidine ring reduces ring strain, enhancing conformational flexibility.
    • The (3R)-stereochemistry may alter binding affinity in chiral environments compared to the (3S)-isomer.
    • Applications: Used in kinase inhibitor research due to its balanced basicity and solubility .

N-[3-(Azetidin-3-yl)phenyl]methanesulfonamide Hydrochloride

  • Structure : Contains a 4-membered azetidine ring linked to a phenyl group.
  • Molecular Formula: Not explicitly stated, but likely includes a phenyl substituent (e.g., C10H13ClN2O2S).
  • The phenyl group adds aromaticity, altering electronic properties and solubility (logP likely higher than the pyrrolidine analog). Applications: Investigated in kinase inhibition and as a building block for rigid pharmacophores .

N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide Hydrochloride (m-AMSA.HCl)

  • Structure: A complex antitumor agent with an acridinylamino and methoxyphenyl substituents.
  • Molecular Formula : C21H20ClN3O3S (MW: 438.9 g/mol) .
  • Key Differences :
    • The acridine moiety enables intercalation into DNA, a mechanism absent in the simpler pyrrolidine derivative.
    • Solvatochromic studies show strong solvent-dependent UV-Vis absorption (λmax shifts >50 nm in polar solvents), unlike the target compound .
    • Applications: Clinically used for leukemia treatment due to topoisomerase II inhibition .

(S)-N,4,6-Trimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride

  • Structure : Combines a pyrimidine ring with a pyrrolidine group.
  • Molecular Formula : C12H20ClN5 (MW: 286.8 g/mol) .
  • Key Differences :
    • The pyrimidine ring introduces additional hydrogen-bonding sites (N-atoms) and aromaticity.
    • Higher topological polar surface area (41 Ų vs. ~50 Ų for the target compound), affecting membrane permeability .
    • Applications: Explored in kinase inhibition and as a fragment in drug discovery .

Physicochemical and Pharmacological Comparison

Parameter Target Compound Piperidine Analog Azetidine-Phenyl Analog m-AMSA.HCl
Ring Size 5-membered (pyrrolidine) 6-membered (piperidine) 4-membered (azetidine) Non-cyclic (acridine)
Molecular Weight ~214.5 g/mol 228.74 g/mol ~250 g/mol (estimated) 438.9 g/mol
CCS ([M+H]+) 134.4 Ų Not reported Not reported Not reported
Key Pharmacological Role Histone methyltransferase inhibition Kinase inhibition Kinase inhibition DNA intercalation (anticancer)
Synthetic Yield 21% Not reported Not reported Not reported

Biological Activity

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride, a compound with a unique structural configuration, has garnered attention in various fields of biological research due to its significant biological activity. This article delves into the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and methanesulfonamide functional group. Its molecular formula contributes to its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 214.71 g/mol, which facilitates its bioavailability and interaction with enzymes and receptors.

The mechanism of action for this compound involves binding to specific molecular targets, particularly enzymes and receptors.

  • Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By binding to the active site of HDACs, it prevents the deacetylation of histones, leading to altered gene expression profiles that can have therapeutic implications in cancer treatment.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. This interaction can modulate receptor signaling pathways, influencing various biological processes .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

The compound has shown promising anticancer effects through mechanisms such as tubulin polymerization inhibition. Related compounds have demonstrated significant activity against various cancer cell lines:

CompoundActivityIC50 (nM)
ARAP 22Tubulin Polymerization Inhibition1.4
ARAP 27MCF-7 Cell Growth Inhibition15

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Antiviral Activity

The structural similarities of this compound to known antiviral agents indicate its potential efficacy against viral infections, including SARS-CoV-2. In vitro studies have shown promising results against viral proteases, suggesting that this compound could be explored further for antiviral applications .

Case Studies

A notable study investigated the effectiveness of this compound in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria. The compound was tested at various concentrations, demonstrating significant inhibition at high doses:

  • At 50 µM concentration, approximately 50% inhibition of T3SS was observed.
  • This inhibition correlated with downregulation of key regulatory proteins involved in bacterial virulence.

Such findings underscore the compound's potential as a therapeutic agent against bacterial infections by disrupting critical virulence factors .

Q & A

Q. What methods reconcile differences in reported melting points or spectral data?

  • Methodology :
  • Verify thermal analysis (DSC/TGA) protocols to ensure consistent heating rates and sample preparation .
  • Re-examine NMR data for solvent peaks or hydration effects (e.g., DMSO-d6 vs. CDCl3) .

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